The synthesis of GPP 78 hydrochloride is a multi-step process that involves several key reactions. The primary steps include:
Industrial production methods emphasize high yield and purity, often employing high-performance liquid chromatography for purification to achieve a purity level of at least 98%.
The molecular structure of GPP 78 hydrochloride can be characterized by its complex arrangement of atoms, which includes a triazole ring, biphenyl group, and pyridine moiety. The specific arrangement contributes to its biological activity as an inhibitor of nicotinamide phosphoribosyltransferase.
GPP 78 hydrochloride undergoes various chemical reactions that can alter its structure and functionality:
These reactions are essential for modifying GPP 78 hydrochloride for various research applications.
The mechanism by which GPP 78 hydrochloride exerts its biological effects primarily involves the inhibition of nicotinamide phosphoribosyltransferase. By inhibiting this enzyme, GPP 78 hydrochloride leads to a significant depletion of nicotinamide adenine dinucleotide levels within cells. This depletion disrupts cellular metabolism and induces autophagy, particularly in neuroblastoma cells. The cytotoxicity observed with GPP 78 hydrochloride is largely attributed to its interference with nicotinamide adenine dinucleotide biosynthesis, which is vital for cell survival and function .
GPP 78 hydrochloride exhibits several notable physical and chemical properties:
These properties make GPP 78 hydrochloride suitable for various laboratory applications.
GPP 78 hydrochloride has diverse applications in scientific research:
The development of NAMPT inhibitors represents a strategic effort to exploit metabolic vulnerabilities in cancer cells. NAMPT catalyzes the rate-limiting step in the NAD+ salvage pathway, converting nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NAD+ is essential for cellular redox reactions and DNA repair; its depletion disrupts energy metabolism and genomic stability in rapidly proliferating cancer cells [3] [6].
Early NAMPT inhibitors like FK866 (APO866) and CHS828 demonstrated potent in vitro cytotoxicity but faced clinical limitations due to dose-limiting toxicities (hematological and gastrointestinal) and compensatory NAD+ biosynthesis mechanisms [3] [6]. GPP 78 emerged from structure-activity relationship (SAR) optimizations using click chemistry, aiming to improve target affinity and metabolic stability [1]. It exhibits exceptional potency, with IC₅₀ values of 3.0 nM for NAD depletion and 3.8 nM for cytotoxicity in tumor cell lines, surpassing earlier inhibitors [1].
Table 1: Evolution of Select NAMPT Inhibitors in Oncology Research
Compound | Discovery Era | Key Advantages | Clinical Status |
---|---|---|---|
FK866 (APO866) | Early 2000s | First potent inhibitor; proof-of-concept | Phase II discontinued |
CHS828 (GMX1777) | Mid-2000s | Broader tumor spectrum | Phase I discontinued |
OT-82 | 2010s | Hematological malignancy focus | Phase I (2019) |
GPP 78 | 2010 | Autophagy induction; enhanced potency | Preclinical |
GPP 78's discovery was pivotal in addressing tumor heterogeneity. Research by Colombano et al. (2010) revealed that cancer cells lacking functional de novo NAD+ synthesis pathways or expressing mutant IDH1/IDH2 exhibit heightened sensitivity to NAMPT inhibition [1] [3]. This biomarker-driven approach positions GPP 78 as a candidate for precision oncology, particularly in gliomas with PPM1D mutations that silence NAPRT expression—a key resistance factor [1].
Beyond NAD+ depletion, GPP 78 exerts profound effects on cellular self-degradation pathways. In neuroblastoma and other tumor models, it triggers autophagy—a lysosomal degradation process that recycles cellular components under metabolic stress [1] [7]. Unlike cytoprotective autophagy induced by conventional chemotherapeutics, GPP 78-mediated autophagy contributes to cell death through sustained energy crisis and organelle degradation.
Mechanistically, GPP 78 activates autophagy via TSC2/AMPK-mediated mTOR inhibition, independent of Beclin-1 [4] [7]. This pathway converges with endoplasmic reticulum (ER) stress responses: NAD+ depletion impairs protein folding, accumulating misfolded proteins that activate the unfolded protein response (UPR). Glucose-regulated protein 78 (GRP78), a master UPR regulator, is overexpressed in antiestrogen-resistant breast cancers and modulates autophagy-apoptosis cross-talk [4]. GPP 78 exacerbates ER stress, leading to irreversible autophagy that transitions to apoptosis when caspase activation thresholds are surpassed [4] [9].
Table 2: Autophagy Mechanisms in Cancer Therapy Context
Autophagy Modulator | Primary Trigger | Downstream Pathway | Therapeutic Outcome |
---|---|---|---|
GPP 78 | NAD+ depletion | TSC2/AMPK/mTOR inhibition | Cell death |
Chloroquine | Lysosomal alkalinization | Autophagosome accumulation | Chemosensitization |
Rapamycin | mTORC1 inhibition | ULK1 activation | Cytostasis |
BH3 mimetics | BECN1-BCL2 disruption | Autophagosome nucleation | Variable (context-dependent) |
The integration of autophagy induction with targeted metabolic inhibition distinguishes GPP 78 from conventional chemotherapeutics. Where microtubule-targeting agents (e.g., vinblastine) block autophagosome-lysosome fusion, and lysosomotropic agents (e.g., chloroquine) prevent acidification, GPP 78 operates upstream by initiating autophagic flux through bioenergetic disruption [7] [9]. This positions it as a prototype for next-generation "autophagy-inducing chemotherapeutics" designed to exploit cancer metabolic dependencies rather than solely inhibit autophagic degradation.
Synthetic Lethality Applications:Combining GPP 78 with autophagy inhibitors (e.g., chloroquine derivatives) or apoptosis inducers may overcome resistance. Simultaneous knockdown of GRP78 and Beclin-1 synergistically restores drug sensitivity in resistant cells, validating this approach [4]. Furthermore, GPP 78's efficacy in PPM1D-mutant gliomas illustrates the potential of biomarker-guided therapy, where autophagy induction complements molecularly targeted cytotoxicity [1].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9